molecular formula C16H20O2 B7940666 5-(Cyclopentylmethoxy)-1,2,3,4-tetrahydronaphthalen-1-one

5-(Cyclopentylmethoxy)-1,2,3,4-tetrahydronaphthalen-1-one

Cat. No.: B7940666
M. Wt: 244.33 g/mol
InChI Key: MAJKWCKMMWSQGX-UHFFFAOYSA-N
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Description

5-(Cyclopentylmethoxy)-1,2,3,4-tetrahydronaphthalen-1-one is an organic compound that belongs to the class of naphthalenes This compound is characterized by the presence of a cyclopentylmethoxy group attached to a tetrahydronaphthalenone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Cyclopentylmethoxy)-1,2,3,4-tetrahydronaphthalen-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as cyclopentylmethanol and 1-tetralone.

    Reaction Conditions: The reaction conditions often involve the use of a base, such as sodium hydride, to deprotonate the alcohol group of cyclopentylmethanol, followed by the addition of 1-tetralone.

    Reaction Mechanism: The reaction proceeds through a nucleophilic substitution mechanism, where the deprotonated alcohol attacks the carbonyl carbon of 1-tetralone, leading to the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials.

    Optimized Reaction Conditions: Optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity.

    Purification Techniques: Employing purification techniques, such as recrystallization or chromatography, to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

5-(Cyclopentylmethoxy)-1,2,3,4-tetrahydronaphthalen-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like halides, amines, or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted naphthalenes with various functional groups.

Scientific Research Applications

5-(Cyclopentylmethoxy)-1,2,3,4-tetrahydronaphthalen-1-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-(Cyclopentylmethoxy)-1,2,3,4-tetrahydronaphthalen-1-one involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The pathways involved can include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    5-(Cyclopentylmethoxy)-2,3-dihydronaphthalen-1-one: Similar structure with a dihydronaphthalene core.

    5-(Cyclopentylmethoxy)-1,2,3,4-tetrahydronaphthalen-2-one: Similar structure with the methoxy group at a different position.

    5-(Cyclopentylmethoxy)-1,2,3,4-tetrahydronaphthalen-3-one: Similar structure with the methoxy group at another different position.

Uniqueness

The uniqueness of 5-(Cyclopentylmethoxy)-1,2,3,4-tetrahydronaphthalen-1-one lies in its specific substitution pattern, which can lead to distinct chemical reactivity and biological activity compared to its analogs.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

5-(cyclopentylmethoxy)-3,4-dihydro-2H-naphthalen-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20O2/c17-15-9-3-8-14-13(15)7-4-10-16(14)18-11-12-5-1-2-6-12/h4,7,10,12H,1-3,5-6,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAJKWCKMMWSQGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)COC2=CC=CC3=C2CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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